Cas no 438215-91-9 (4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine)
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3,4-Dimethylphenyl)-5-methylthiazol-2-amine
- 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazole-2-ylamine
- 4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-ylamine
- AC1LHRA2
- AC1Q2FM6
- AK-968
- CTK4I7765
- Oprea1_135867
- 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
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- MDL: MFCD03074057
- Inchi: InChI=1S/C12H14N2S/c1-7-4-5-10(6-8(7)2)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
- InChI Key: TYFLPTHRTUYMKD-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1C)C2=C(C)SC(=N)N2
Computed Properties
- Exact Mass: 218.08800
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 67.15000
- LogP: 3.89870
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015751-250mg |
4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-ylamine |
438215-91-9 | 95% | 250mg |
£127.00 | 2021-07-02 | |
| Fluorochem | 015751-1g |
4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-ylamine |
438215-91-9 | 95% | 1g |
£193.00 | 2021-07-02 | |
| Fluorochem | 015751-2g |
4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-ylamine |
438215-91-9 | 95% | 2g |
£293.00 | 2021-07-02 | |
| Chemenu | CM113788-5g |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438215-91-9 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM113788-10g |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438215-91-9 | 95% | 10g |
$960 | 2021-08-06 | |
| TRC | D591713-50mg |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438215-91-9 | 50mg |
$ 50.00 | 2022-04-29 | ||
| TRC | D591713-100mg |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438215-91-9 | 100mg |
$ 70.00 | 2022-04-29 | ||
| TRC | D591713-500mg |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438215-91-9 | 500mg |
$ 295.00 | 2022-04-29 | ||
| eNovation Chemicals LLC | Y1246675-1g |
4-(3,4-DIMETHYL-PHENYL)-5-METHYL-THIAZOL-2-YLAMINE |
438215-91-9 | 95% | 1g |
$320 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1246675-5g |
4-(3,4-DIMETHYL-PHENYL)-5-METHYL-THIAZOL-2-YLAMINE |
438215-91-9 | 95% | 5g |
$1230 | 2024-06-06 |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Suppliers
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Additional information on 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Chemical Profile of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438215-91-9)
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 438215-91-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole class, a structural motif known for its broad biological activity and utility in drug design. The presence of aromatic rings and functional groups such as amines and methyl substituents contributes to its complex chemical behavior and potential pharmacological properties.
The molecular structure of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine features a central thiazole ring, which is flanked by a 3,4-dimethylphenyl group at the 4-position and a methyl group at the 5-position. The 2-amino substituent on the thiazole ring further enhances its reactivity and interaction with biological targets. This specific arrangement of functional groups makes it an intriguing candidate for further investigation in drug discovery pipelines.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy across various therapeutic areas. Studies have highlighted the potential of thiazole-based compounds in modulating enzyme activity, inhibiting inflammatory pathways, and interacting with DNA or RNA structures. The 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine structure, with its optimized substitution pattern, may exhibit unique interactions with biological systems that warrant further exploration.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutics. The aromatic 3,4-dimethylphenyl moiety can serve as a key pharmacophore for binding to specific proteins or enzymes involved in disease pathways. Additionally, the methyl groups at the 5-position and the amino group at the 2-position provide opportunities for further chemical modifications to enhance potency or selectivity. These features make it an attractive starting point for medicinal chemists aiming to design next-generation drugs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine with unprecedented accuracy. These tools allow scientists to virtually screen large libraries of compounds and identify promising candidates before conducting costly wet-lab experiments. By leveraging these computational methods, researchers can accelerate the drug discovery process and prioritize compounds based on their predicted biological activity.
The synthesis of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine presents both challenges and opportunities for synthetic chemists. The construction of the thiazole ring requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Additionally, introducing the appropriate substituents at specific positions demands precise control over reaction pathways. However, recent innovations in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before.
In conclusion,4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438215-91-9) represents a promising lead compound for further pharmacological investigation. Its unique structural features and potential biological activity make it an attractive candidate for drug development efforts aimed at addressing unmet medical needs. As research in this area continues to evolve,this compound may play a significant role in shaping future therapeutic strategies across multiple disease indications.
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